Sucrose, 1-palmitate
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Overview
Description
Sucrose, 1-palmitate: is a fatty acid ester derived from sucrose and palmitic acid. It is a non-ionic surfactant widely used in the food, cosmetic, and pharmaceutical industries due to its emulsifying, dispersing, and stabilizing properties. The compound is known for its biodegradability and non-toxicity, making it an environmentally friendly option for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose, 1-palmitate can be synthesized through the esterification of sucrose with palmitic acid. This reaction typically occurs under alkaline conditions, using catalysts such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures, usually around 90°C, in the presence of solvents like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The process may include the use of continuous reactors to ensure consistent product quality. Enzymatic methods using lipases have also been explored for the production of sucrose esters, offering a more environmentally friendly alternative to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Sucrose, 1-palmitate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield sucrose and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid moiety, leading to the formation of peroxides and other oxidative products.
Transesterification: this compound can participate in transesterification reactions with other fatty acids or alcohols
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Transesterification: Catalysts like sodium methoxide or lipases under mild to moderate temperatures
Major Products:
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Peroxides and other oxidative derivatives.
Transesterification: Various sucrose esters and alcohols
Scientific Research Applications
Sucrose, 1-palmitate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Medicine: Investigated for its potential in transdermal drug delivery and as an emulsifier in pharmaceutical formulations.
Industry: Utilized in the food industry as an emulsifier and stabilizer in products like margarine, ice cream, and salad dressings .
Mechanism of Action
The mechanism of action of sucrose, 1-palmitate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In drug delivery systems, it enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures. The compound interacts with lipid membranes, facilitating the transport of active ingredients across biological barriers .
Comparison with Similar Compounds
- Sucrose monolaurate
- Sucrose monostearate
- Sucrose monooleate
Comparison: Sucrose, 1-palmitate is unique due to its specific fatty acid moiety, palmitic acid, which imparts distinct physical and chemical properties. Compared to sucrose monolaurate and sucrose monooleate, this compound has a higher melting point and different hydrophilic-lipophilic balance, making it suitable for specific applications in food and pharmaceutical formulations. Its biodegradability and non-toxicity are common features shared with other sucrose esters .
Properties
CAS No. |
854374-08-6 |
---|---|
Molecular Formula |
C28H52O12 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-18-28(26(36)23(33)20(17-30)39-28)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1 |
InChI Key |
AFSXLKNKVRSBMP-ZRVLSRDKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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